4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde” is represented by the empirical formula C11H10O2 . The molecular weight is 174.20 .Physical And Chemical Properties Analysis
“4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde” is a solid substance . It has a molecular weight of 174.20 and is soluble in solvents such as methanol, ethanol, and DMSO.Scientific Research Applications
Synthesis Applications
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde has been utilized in various synthesis processes. It serves as a key compound in the one-pot synthesis of 12H-benzo[b]xanthen-12-ones and naphtha[2,3-b]furans, achieved through an oxidant initiated and base promoted tandem reaction (He et al., 2014). Additionally, this compound is involved in the electrophilic cyclization and intermolecular acetalation of 2-(4-hydroxybut-1-yn-1-yl)benzaldehydes for synthesizing diiodinated diepoxydibenzo[c,k][1,9]dioxacyclohexadecines (Wang et al., 2017).
Chemical Structure and Characterization
The chemical structure and properties of derivatives of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde have been a subject of research. Studies have focused on the synthesis and crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one (Wang Yong-jian, 2010). These studies contribute to the understanding of the molecular configuration and potential applications of these compounds.
Photophysical Properties
The photophysical properties of derivatives of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde have been explored, particularly in the context of intramolecular charge transfer (ICT) effects. For instance, compounds like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde have been synthesized and analyzed for their thermal, electrochemical, optical, and ICT properties (Altinolcek et al., 2021). Such studies are crucial in the development of materials with specific photophysical characteristics.
Biomedical Research
In the field of biomedical research, derivatives of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde have been synthesized for potential use as intermediates in anticancer drugs. For example, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been synthesized from related compounds, showing the versatility and importance of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in pharmaceutical synthesis (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(4-hydroxybut-1-ynyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGWHGSRGUHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650802 | |
Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
CAS RN |
544707-13-3 | |
Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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